Cas no 2243376-55-6 ((2-Ethoxythiazol-5-yl)boronic acid)

(2-Ethoxythiazol-5-yl)boronic acid is a boronic acid derivative featuring a thiazole core substituted with an ethoxy group at the 2-position. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures. Its boronic acid functional group offers high reactivity and selectivity under mild conditions, making it valuable in pharmaceutical and agrochemical research. The ethoxy substituent enhances stability and solubility in organic solvents, facilitating handling and purification. This reagent is particularly useful in constructing thiazole-containing scaffolds, which are prevalent in bioactive molecules. Proper storage under inert conditions is recommended to maintain its stability.
(2-Ethoxythiazol-5-yl)boronic acid structure
2243376-55-6 structure
Product name:(2-Ethoxythiazol-5-yl)boronic acid
CAS No:2243376-55-6
MF:C5H8BNO3S
MW:172.997920036316
CID:5559141
PubChem ID:155896123

(2-Ethoxythiazol-5-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-27750278
    • (2-Ethoxythiazol-5-yl)boronic acid
    • 2243376-55-6
    • starbld0036453
    • (2-ethoxy-1,3-thiazol-5-yl)boronic acid
    • Inchi: 1S/C5H8BNO3S/c1-2-10-5-7-3-4(11-5)6(8)9/h3,8-9H,2H2,1H3
    • InChI Key: ZWMUSVFFHHVZOY-UHFFFAOYSA-N
    • SMILES: S1C(B(O)O)=CN=C1OCC

Computed Properties

  • Exact Mass: 173.0317945g/mol
  • Monoisotopic Mass: 173.0317945g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.8Ų

(2-Ethoxythiazol-5-yl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27750278-2.5g
(2-ethoxy-1,3-thiazol-5-yl)boronic acid
2243376-55-6
2.5g
$2014.0 2023-07-06
Enamine
EN300-27750278-0.05g
(2-ethoxy-1,3-thiazol-5-yl)boronic acid
2243376-55-6
0.05g
$864.0 2023-07-06
Enamine
EN300-27750278-5.0g
(2-ethoxy-1,3-thiazol-5-yl)boronic acid
2243376-55-6
5.0g
$2981.0 2023-07-06
Enamine
EN300-27750278-0.1g
(2-ethoxy-1,3-thiazol-5-yl)boronic acid
2243376-55-6
0.1g
$904.0 2023-07-06
Enamine
EN300-27750278-10.0g
(2-ethoxy-1,3-thiazol-5-yl)boronic acid
2243376-55-6
10.0g
$4421.0 2023-07-06
Enamine
EN300-27750278-0.5g
(2-ethoxy-1,3-thiazol-5-yl)boronic acid
2243376-55-6
0.5g
$987.0 2023-07-06
Enamine
EN300-27750278-0.25g
(2-ethoxy-1,3-thiazol-5-yl)boronic acid
2243376-55-6
0.25g
$946.0 2023-07-06
Enamine
EN300-27750278-1.0g
(2-ethoxy-1,3-thiazol-5-yl)boronic acid
2243376-55-6
1.0g
$1029.0 2023-07-06

Additional information on (2-Ethoxythiazol-5-yl)boronic acid

Introduction to (2-Ethoxythiazol-5-yl)boronic Acid (CAS No. 2243376-55-6)

(2-Ethoxythiazol-5-yl)boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. With the CAS number 2243376-55-6, this compound serves as a crucial intermediate in the synthesis of various high-value chemicals, particularly in the development of novel therapeutic agents and advanced materials. The unique structural features of this boronic acid derivative make it an attractive candidate for diverse applications, ranging from drug discovery to the design of functional polymers.

The molecular structure of (2-Ethoxythiazol-5-yl)boronic acid consists of a boronic acid functional group attached to a thiazole ring, which is further substituted with an ethoxy group at the 2-position. This configuration imparts distinct chemical properties that are highly beneficial for various synthetic transformations. Boronic acids are well-known for their ability to participate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis that enables the formation of carbon-carbon bonds under mild conditions. The presence of the thiazole ring adds another layer of reactivity, making this compound a versatile building block for complex molecular architectures.

In recent years, there has been a surge in research focused on the development of boronic acid derivatives for pharmaceutical applications. These compounds have shown promise as key intermediates in the synthesis of small-molecule drugs due to their ability to undergo efficient coupling reactions with aryl halides or triflates. The thiazole moiety, known for its biological activity, further enhances the potential of (2-Ethoxythiazol-5-yl)boronic acid as a pharmacophore. Studies have demonstrated its utility in generating novel heterocyclic compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties.

One of the most compelling aspects of this compound is its role in the development of targeted therapies. The ability to precisely modify molecular structures through cross-coupling reactions allows researchers to fine-tune the pharmacological properties of drug candidates. For instance, recent studies have explored the use of (2-Ethoxythiazol-5-yl)boronic acid in generating conjugates that can selectively target specific biological pathways. This approach has led to the discovery of new agents that exhibit improved efficacy and reduced side effects compared to traditional treatments.

The synthesis of (2-Ethoxythiazol-5-yl)boronic acid typically involves multi-step organic transformations, starting from readily available precursors such as thiazole derivatives and ethylene oxide. The introduction of the boronic acid functionality is achieved through lithiation followed by quenching with an electrophilic boron source. This synthetic route highlights the compound's accessibility and scalability, which are critical factors for industrial applications.

Advances in computational chemistry have also played a pivotal role in understanding the reactivity and potential applications of (2-Ethoxythiazol-5-yl)boronic acid. Molecular modeling studies have provided insights into how this compound interacts with biological targets, aiding in the rational design of drug molecules. Additionally, computational approaches have been used to predict optimal reaction conditions for its synthesis, thereby improving yield and purity.

The versatility of this compound extends beyond pharmaceuticals into materials science. Boronic acids are increasingly being used to develop smart materials that can respond to external stimuli such as light or temperature changes. The incorporation of (2-Ethoxythiazol-5-yl)boronic acid into polymer matrices has led to innovative materials with applications in optoelectronics, sensors, and coatings. These developments underscore the broad utility of organoboron compounds in creating functional materials with tailored properties.

In conclusion, (2-Ethoxythiazol-5-yl)boronic acid (CAS No. 2243376-55-6) represents a fascinating example of how structural diversity can lead to novel applications across multiple scientific disciplines. Its role as a synthetic intermediate in drug development and its potential in materials science highlight its significance in modern chemistry. As research continues to uncover new ways to leverage its unique properties, this compound is poised to remain at the forefront of innovation in both academic and industrial settings.

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